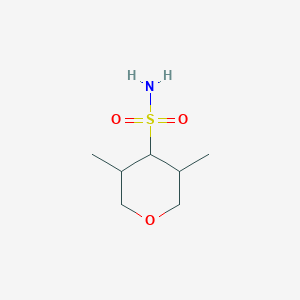
3,5-dimethyltetrahydro-2H-pyran-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethyltetrahydro-2H-pyran-4-sulfonamide is a chemical compound belonging to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibiotics. The structure of this compound includes a tetrahydropyran ring, which is a six-membered ring containing one oxygen atom, and a sulfonamide group, which consists of a sulfonyl functional group attached to an amine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyltetrahydro-2H-pyran-4-sulfonamide can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethyltetrahydro-2H-pyran-4-amine with sulfonyl chloride under basic conditions. The reaction typically proceeds as follows:
- Dissolve 3,5-dimethyltetrahydro-2H-pyran-4-amine in an organic solvent such as dichloromethane.
- Add a base such as triethylamine to the solution to neutralize the hydrochloric acid formed during the reaction.
- Slowly add sulfonyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture for several hours at room temperature.
- Isolate the product by filtration and purify it using recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dimethyltetrahydro-2H-pyran-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or a thiol group using reducing agents like lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, alcohols, thiols
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Sulfonic acids, thiols
Substitution: Various substituted sulfonamides
Applications De Recherche Scientifique
3,5-Dimethyltetrahydro-2H-pyran-4-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new antibiotics.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3,5-dimethyltetrahydro-2H-pyran-4-sulfonamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound inhibits the synthesis of folic acid in bacteria by binding to the enzyme dihydropteroate synthase. This inhibition prevents the bacteria from synthesizing essential nucleotides, ultimately leading to their death. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme, thereby competitively inhibiting its activity.
Comparaison Avec Des Composés Similaires
3,5-Dimethyltetrahydro-2H-pyran-4-sulfonamide can be compared with other similar compounds, such as:
3,3-Dimethyltetrahydro-2H-pyran-4-amine: This compound lacks the sulfonamide group and has different chemical properties and applications.
3,3-Dimethyltetrahydro-2H-pyran-4-ol: This compound contains a hydroxyl group instead of a sulfonamide group, leading to different reactivity and uses.
3,5-Dimethyltetrahydro-2H-pyran-4-sulfonic acid: This compound is an oxidized form of the sulfonamide and has distinct chemical behavior.
The uniqueness of this compound lies in its specific combination of the tetrahydropyran ring and the sulfonamide group, which imparts unique chemical and biological properties.
Propriétés
Formule moléculaire |
C7H15NO3S |
|---|---|
Poids moléculaire |
193.27 g/mol |
Nom IUPAC |
3,5-dimethyloxane-4-sulfonamide |
InChI |
InChI=1S/C7H15NO3S/c1-5-3-11-4-6(2)7(5)12(8,9)10/h5-7H,3-4H2,1-2H3,(H2,8,9,10) |
Clé InChI |
DESFMEVMXCADGD-UHFFFAOYSA-N |
SMILES canonique |
CC1COCC(C1S(=O)(=O)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















